[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions. One common method includes the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . This catalyst-free, one-pot, three-component condensation procedure is efficient, offering high yields and easy work-up.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cycloaddition: Isoxazole rings are known to participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the nitro position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine
Medicinally, compounds like 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities .
Industry
Industrially, isoxazole derivatives are used in the development of pharmaceuticals, agrochemicals, and materials science. Their versatile chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. They can also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
What sets 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE apart is its specific substitution pattern and the presence of the morpholino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16N4O5 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H16N4O5/c1-11-16-14(18(23)21-5-7-26-8-6-21)10-15(19-17(16)27-20-11)12-3-2-4-13(9-12)22(24)25/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
SSELLZHLAIOGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCOCC4 |
Origin of Product |
United States |
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